Thiophene-2-carbonyl-CoA

Enzyme Kinetics Anaerobic Aromatic Degradation Benzoyl-CoA Reductase

Generic acyl-CoA analogs produce invalid kinetic data due to profound differences in enzyme recognition. Thiophene-2-carbonyl-CoA is the structurally authentic substrate required for reproducible assays. • Validated Kₘ = 0.094 mM and 144% relative velocity with benzoyl-CoA reductase (EC 1.3.7.8) - essential for calibrating enzyme activity and inhibitor screening. • Sole substrate for thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35), indispensable for bioremediation studies of sulfur-heterocyclic pollutants. • Sulfur heteroatom confers distinct electron density vs. phenyl- or furan-based analogs, enabling high-resolution active-site mapping. • Custom synthesis with reliable global logistics for research-use procurement.

Molecular Formula C26H38N7O17P3S2
Molecular Weight 877.7 g/mol
Cat. No. B1241062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carbonyl-CoA
Molecular FormulaC26H38N7O17P3S2
Molecular Weight877.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O
InChIInChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
InChIKeyAPTYNAZODMUFPO-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-carbonyl-CoA: Molecular Identity and Biochemical Profile


Thiophene-2-carbonyl-CoA is an acyl-coenzyme A thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid [1]. It is a key metabolite in the microbial degradation of thiophene-2-carboxylate and serves as a defined substrate for a dedicated molybdenum-containing monooxygenase [2]. In anaerobic systems, it also acts as a high-velocity substrate for benzoyl-CoA reductase from *Thauera aromatica*, exhibiting a unique heteroaromatic ring structure that confers distinct kinetic and enzymatic recognition properties compared to carbocyclic or other heterocyclic CoA analogs [3].

Workflow

Anaerobic aromatic degradation studies

Enzyme context

Benzoyl-CoA reductase substrate (EC 1.3.7.8)

Key attribute

Sulfur-heterocycle acyl-CoA with distinct kinetic recognition

Why Thiophene-2-carbonyl-CoA Cannot Be Replaced by Analogs


Generic substitution among acyl-CoA thioesters in enzyme assays is invalid due to profound differences in kinetic affinity and catalytic turnover. The thiophene ring introduces a sulfur heteroatom that significantly alters electron density and molecular recognition compared to the phenyl ring of benzoyl-CoA or the oxygen-containing furan analog [1]. These structural variations translate directly into distinct Michaelis constants (Kₘ) and relative reaction velocities with key enzymes such as benzoyl-CoA reductase (EC 1.3.7.8) and thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35) [2]. Procurement of a structurally mismatched analog will yield quantitatively different kinetic parameters, potentially compromising assay reproducibility and invalidating comparative mechanistic studies.

!

Thiophene ring (S) vs. phenyl (benzoyl-CoA) alters electron density and enzyme recognition.

!

Oxygen (furan) or nitrogen (pyridine) heterocyclic analogs show reported distinct Km profiles.

!

Analog substitution may shift kinetic parameters and compromise mechanistic comparisons.

Quantitative Evidence Guide for Procurement Decisions


Kinetic Affinity: Km Comparison with Key Heteroaromatic Analogs

Thiophene-2-carbonyl-CoA exhibits a higher binding affinity (lower Kₘ) for benzoyl-CoA reductase (EC 1.3.7.8) from *Thauera aromatica* compared to the oxygen-containing analog furan-2-carbonyl-CoA and the nitrogen-containing pyridine isomers [1]. Its Kₘ is also significantly higher than that of the native substrate benzoyl-CoA, indicating a distinct kinetic profile [2].

Km comparison
Head-to-head
Target: 0.094 mM Furan-2-carbonyl-CoA: 2.5 mM Pyridine-2-carbonyl-CoA: 0.375 mM Pyridine-4-carbonyl-CoA: 0.625 mM Benzoyl-CoA (ref): 0.015 mM

Reported 26.6-fold lower Km than furan analog supports preferential substrate selection.

Measured with *Thauera aromatica* enzyme; Mobitz et al. 2004.

Enzyme Kinetics Anaerobic Aromatic Degradation Benzoyl-CoA Reductase

Relative Catalytic Velocity versus Benzoyl-CoA

In assays with benzoyl-CoA reductase, thiophene-2-carbonyl-CoA is turned over at a higher relative velocity than the enzyme's native substrate, benzoyl-CoA [1].

Relative velocity
Head-to-head
144% of benzoyl-CoA

Reported higher turnover may improve signal-to-noise in spectrophotometric assays.

With methyl viologen/ATP, *Thauera aromatica* enzyme.

Enzyme Kinetics Substrate Specificity Relative Velocity

Absolute Enzyme Specificity for Thiophene-2-carbonyl-CoA Monooxygenase

Thiophene-2-carbonyl-CoA is the singular, highly specific substrate for thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35), a molybdenum-dependent enzyme involved in the aerobic bacterial degradation of thiophene-2-carboxylate [1]. This absolute specificity is in stark contrast to the broad substrate tolerance of many other acyl-CoA utilizing enzymes.

Absolute specificity
Class-level inference
Highly specific substrate for EC 1.14.99.35; analogs inactive

Substitution will result in zero enzyme activity; authentic compound required.

Characterized in *Aquamicrobium defluvii*; molybdenum cofactor dependent.

Enzyme Specificity Molybdenum Cofactor Thiophene Degradation

Research and Industrial Application Scenarios


Benzoyl-CoA Reductase Profiling and Inhibitor Screening

Given its defined kinetic parameters (Kₘ = 0.094 mM) and high relative velocity (144% of benzoyl-CoA) with benzoyl-CoA reductase, thiophene-2-carbonyl-CoA serves as an ideal reference substrate for calibrating enzyme activity, investigating structure-activity relationships, and screening for potential inhibitors of this key enzyme in anaerobic aromatic degradation [1][2].

Thiophene-2-carbonyl-CoA Monooxygenase Activity Assays

This compound is an absolute requirement for detecting and quantifying the activity of thiophene-2-carbonyl-CoA monooxygenase, a molybdenum enzyme central to the microbial metabolism of thiophene-2-carboxylate. It is the sole substrate for this enzyme, making it indispensable for studies on the bioremediation of sulfur-containing heterocyclic pollutants [3].

Heterocyclic CoA Thioester Library for Synthetase Studies

The unique sulfur heteroatom in the thiophene ring makes this compound a valuable member of a focused acyl-CoA library for evaluating the substrate promiscuity and selectivity of newly discovered or engineered acyl-CoA synthetases (e.g., thiophene-2-carboxylate-CoA ligase, GO:0034842). Its distinct kinetic behavior, as seen with benzoyl-CoA reductase, provides a clear point of differentiation from phenyl- (e.g., benzoyl-CoA) or furan-based analogs, enabling high-resolution mapping of enzyme active site geometry and electronic requirements [1].

Application
Selection Property
Validation Focus
Benzoyl-CoA reductase profiling and inhibitor screening
Kinetic substrate fit (reported Km and relative velocity)
Verify Km and relative velocity with purified enzyme
Thiophene-2-carbonyl-CoA monooxygenase activity assays
Absolute substrate specificity for EC 1.14.99.35
Confirm enzyme activity in thiophene-degrading strains
Heterocyclic CoA thioester synthetase library
Sulfur-heterocycle electronic and steric recognition
Map active site geometry vs. phenyl/furan analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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